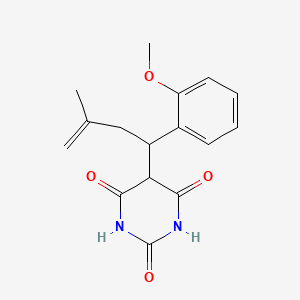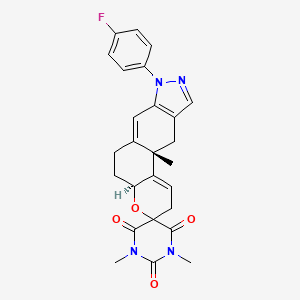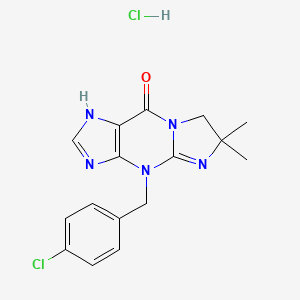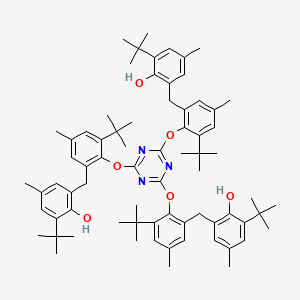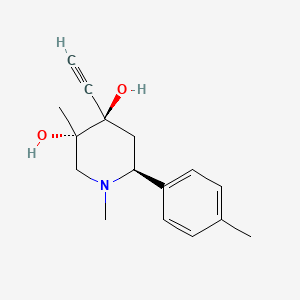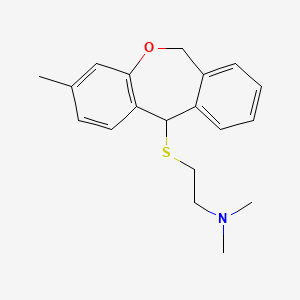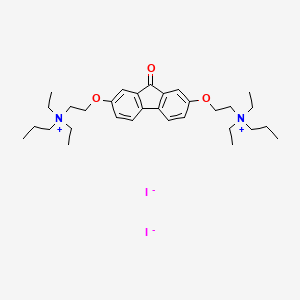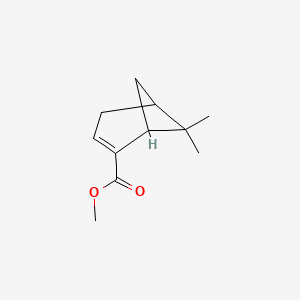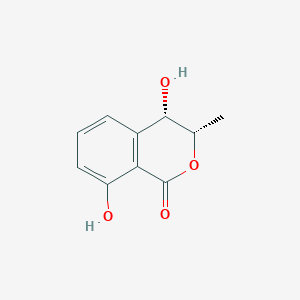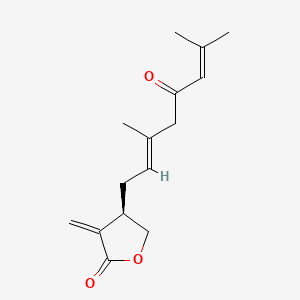
Anthecotuloide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Anthecotuloide is an irregular sesquiterpene lactone isolated from the plant Anthemis cotula LThis compound is known for its allergenic properties and is part of the larger family of sesquiterpene lactones, which are known for their diverse biological activities .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The biosynthesis of anthecotuloide involves two potential pathways: the non-farnesyl diphosphate route and the head-to-head condensation of geranyl diphosphate with dimethylallyl diphosphate . Isotopic labeling experiments have shown that the isoprene building blocks of this sesquiterpene are formed exclusively via the MEP terpene biosynthetic pathway .
Industrial Production Methods
Extraction from the plant material using various techniques such as ultrasound-assisted extraction has been explored to obtain high yields of sesquiterpenoids, including this compound .
Analyse Chemischer Reaktionen
Types of Reactions
Anthecotuloide undergoes various chemical reactions typical of sesquiterpene lactones, including oxidation, reduction, and substitution reactions. These reactions are often facilitated by common reagents such as oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles for substitution reactions .
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other peroxides.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols.
Major Products
The major products formed from these reactions include various oxidized, reduced, or substituted derivatives of this compound, which can be further analyzed for their biological activities .
Wissenschaftliche Forschungsanwendungen
Anthecotuloide has been studied for its potential biological activities, including anti-inflammatory, hepatoprotective, and antioxidant properties . Its allergenic nature has also made it a subject of interest in studies related to allergic reactions and immune responses. Additionally, its unique structure makes it a valuable compound for studying sesquiterpene biosynthesis and the MEP pathway .
Wirkmechanismus
The mechanism of action of anthecotuloide involves its interaction with cellular redox balance and induction of oxidative stress in cells . This disruption can lead to various biological effects, including anti-inflammatory and antioxidant activities. The molecular targets and pathways involved in these actions are still under investigation, but they likely include key enzymes and signaling pathways related to oxidative stress and inflammation .
Vergleich Mit ähnlichen Verbindungen
Anthecotuloide is unique among sesquiterpene lactones due to its irregular structure and biosynthetic pathway. Similar compounds include other sesquiterpene lactones such as parthenolide, helenalin, and costunolide, which also exhibit diverse biological activities . this compound’s specific allergenic properties and biosynthetic origin set it apart from these related compounds .
Eigenschaften
CAS-Nummer |
23971-84-8 |
|---|---|
Molekularformel |
C15H20O3 |
Molekulargewicht |
248.32 g/mol |
IUPAC-Name |
(4R)-4-[(2E)-3,7-dimethyl-5-oxoocta-2,6-dienyl]-3-methylideneoxolan-2-one |
InChI |
InChI=1S/C15H20O3/c1-10(2)7-14(16)8-11(3)5-6-13-9-18-15(17)12(13)4/h5,7,13H,4,6,8-9H2,1-3H3/b11-5+/t13-/m0/s1 |
InChI-Schlüssel |
WSKLYRKBPFVGEJ-KKNAONHISA-N |
Isomerische SMILES |
CC(=CC(=O)C/C(=C/C[C@H]1COC(=O)C1=C)/C)C |
Kanonische SMILES |
CC(=CC(=O)CC(=CCC1COC(=O)C1=C)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Tetradecanoic acid, 2-[[3-[(1-oxotetradecyl)oxy]-2,2-bis[[(1-oxotetradecyl)oxy]methyl]propoxy]methyl]-2-[[(1-oxotetradecyl)oxy]methyl]-1,3-propanediyl ester](/img/structure/B15193303.png)

